![molecular formula C43H59CoN2O5S B2652658 cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate CAS No. 672306-06-8](/img/structure/B2652658.png)

cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

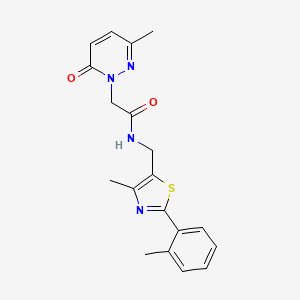

“(1S,2S)-(+)-1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)cobalt(III) p-toluenesulfonate” is an organometallic compound . It has a CAS Number of 672306-06-8 and a molecular weight of 774.95 . The compound appears as a green solid .

Molecular Structure Analysis

The molecular formula of the compound is C43H59CoN2O5S . The InChI code is 1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/b37-21+,38-22+;;/t29-,30-;;/m0…/s1 .Physical and Chemical Properties Analysis

The compound is a green solid . It should be stored at 4°C, protected from light, and under nitrogen . Unfortunately, no information was found regarding its melting point, boiling point, density, or solubility in water .Aplicaciones Científicas De Investigación

1. Formation of Cobalt(III)-Phenoxyl Radical Complex

The compound plays a crucial role in the formation of a cobalt(III)-phenoxyl radical complex, particularly when activated by acetic acid under aerobic conditions. This unique and robust phenoxyl radical is significant in the field of inorganic chemistry, as it demonstrates unusual properties and stability (Vinck et al., 2010).

2. Electrosynthesis in Microemulsions

This compound is used as a catalyst in the electrosynthesis of cyclohexene and the photoelectrochemical cyclization of certain organic compounds. It demonstrates improved catalytic behavior and turnover numbers compared to other catalysts, highlighting its efficiency and potential in synthetic chemistry (Campbell et al., 1999).

3. Role in Polymerization Processes

The compound, as a (salen)Co(II) complex, is effective in the coupling of oxetane and carbon dioxide, leading to the production of polycarbonates. This indicates its significant role in polymer science, particularly in the synthesis of environmentally friendly polymers (Darensbourg & Moncada, 2009).

4. Alkene Hydroboration with Terminal Selectivity

As a component of bis(imino)pyridine cobalt methyl complexes, it exhibits high activity and anti-Markovnikov selectivity in the hydroboration of various alkenes. This demonstrates its utility in organic synthesis, particularly in achieving selective hydrofunctionalization of alkenes (Obligacion & Chirik, 2013).

5. Exploring Electronic Structure

The electronic structure of this compound has been a subject of investigation, especially its selectivity in the hydrolytic kinetic resolution of epoxides after activation with acids. This research is important for understanding the chemical properties and reactivity of such complexes (Vinck et al., 2008).

6. Influence on Geometric and Electronic Structures

The compound's ligands contribute to the electronic structures of oxidized cobalt(II) salen complexes, which is vital in understanding the paramagnetic properties and transition metal coordination chemistry (Kochem et al., 2012).

Propiedades

IUPAC Name |

cobalt(3+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.C7H8O3S.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-6-2-4-7(5-3-6)11(8,9)10;/h17-22,29-30,39-40H,13-16H2,1-12H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t29-,30-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVIMRWIBFMDDY-ARDORAJISA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59CoN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2652576.png)

![2,4-dimethyl-6-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2652577.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2652581.png)

![2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2652582.png)

![methyl 2-{[6-(3-fluorobenzenesulfonamido)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2652589.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2652598.png)